

Cyclohexyldiphenylphosphine Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexyldiphenylphosphine oxide**

Cat. No.: **B080947**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldiphenylphosphine oxide (CDPPO) is an organophosphorus compound with the chemical formula $C_{18}H_{21}OP$.^{[1][2][3]} It is characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a cyclohexyl group and two phenyl groups.^[4] This technical guide provides a detailed overview of the molecular structure, formula, and key physicochemical properties of CDPPO, along with experimental protocols for its characterization. While not prominently featured in signaling pathways, its utility as a ligand in catalysis and coordination chemistry is noteworthy.^[4]

Molecular Structure and Formula

The molecular structure of **cyclohexyldiphenylphosphine oxide** consists of a central phosphorus atom with a tetrahedral geometry. The phosphorus atom is bonded to one cyclohexyl ring, two phenyl rings, and one oxygen atom.

Chemical Formula: $C_{18}H_{21}OP$ ^{[1][2][3]}

IUPAC Name: [cyclohexyl(phenyl)phosphoryl]benzene^[3]

CAS Number: 13689-20-8^{[1][2][3]}

Molecular Weight: 284.33 g/mol [\[5\]](#)[\[6\]](#)

SMILES: O=P(C1CCCCC1)(c2ccccc2)c3ccccc3[\[3\]](#)

InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

Below is a diagram illustrating the molecular structure of **cyclohexyldiphenylphosphine oxide**.

Caption: 2D representation of the molecular structure of **cyclohexyldiphenylphosphine oxide**.

Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for **cyclohexyldiphenylphosphine oxide**.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₁ OP	[1] [2] [3]
Molecular Weight	284.33 g/mol	[5] [6]
Melting Point	168-172 °C	[5] [6]
Appearance	White to off-white solid	[4]
Solubility	Soluble in toluene	[5] [6]

Crystallographic data for the **cyclohexyldiphenylphosphine oxide** ligand has been determined from the crystal structure of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one.[\[1\]](#)[\[4\]](#)

Bond	Length (Å)	Angle	Degrees (°)
P=O	1.492(2)	O-P-C(cyclohexyl)	113.8(1)
P-C(cyclohexyl)	1.817(3)	O-P-C(phenyl1)	113.3(1)
P-C(phenyl1)	1.805(3)	O-P-C(phenyl2)	112.9(1)
P-C(phenyl2)	1.807(3)	C(cyclohexyl)-P-C(phenyl1)	105.1(1)
C(cyclohexyl)-P-C(phenyl2)	106.3(1)		
C(phenyl1)-P-C(phenyl2)	104.5(1)		

Experimental Protocols

Synthesis of Cyclohexyldiphenylphosphine Oxide

A common method for the synthesis of **cyclohexyldiphenylphosphine oxide** is the oxidation of the corresponding phosphine, cyclohexyldiphenylphosphine.

Materials:

- Cyclohexyldiphenylphosphine
- Hydrogen peroxide (30% aqueous solution)
- Acetone
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel

- Standard laboratory glassware

Procedure:

- Dissolve cyclohexyldiphenylphosphine in acetone in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the acetone using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **cyclohexyldiphenylphosphine oxide** can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.

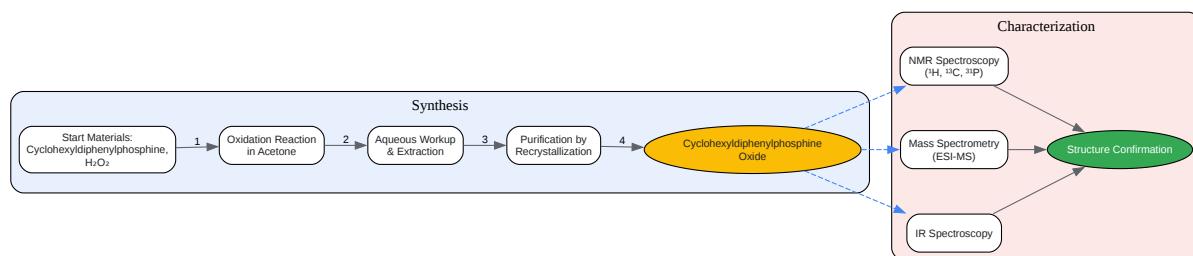
Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve a sample of **cyclohexyldiphenylphosphine oxide** in deuterated chloroform (CDCl₃). The spectrum will typically show multiplets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the phenyl protons and a series of multiplets in the aliphatic region (δ 1.2-2.5 ppm) for the cyclohexyl protons.

- ^{13}C NMR: A CDCl_3 solution of the compound will show aromatic carbon signals in the range of δ 128-133 ppm and aliphatic carbon signals for the cyclohexyl group between δ 25-38 ppm.
- ^{31}P NMR: The ^{31}P NMR spectrum in CDCl_3 will exhibit a single resonance characteristic of a phosphine oxide, typically in the range of δ 30-40 ppm.

Mass Spectrometry (MS):


- Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile. The mass spectrum will show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 285.

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. A strong absorption band characteristic of the P=O stretching vibration will be observed in the region of $1150\text{-}1200\text{ cm}^{-1}$.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **cyclohexyldiphenylphosphine oxide**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **cyclohexyldiphenylphosphine oxide**.

Conclusion

Cyclohexyldiphenylphosphine oxide is a well-characterized organophosphorus compound with established structural features. This guide provides essential data and experimental frameworks for its synthesis and analysis. While its direct role in drug development and biological signaling pathways is not currently prominent, its utility as a ligand and synthetic intermediate underscores its importance in chemical research. The provided protocols and data serve as a valuable resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phosphine oxide, cyclohexyldiphenyl- | CymitQuimica [cymitquimica.com]
- 3. Cyclohexyldiphenylphosphine oxide | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 13689-20-8 CAS MSDS (CYCLOHEXYLDIPHENYLPHOSPHINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CYCLOHEXYLDIPHENYLPHOSPHINE OXIDE CAS#: 13689-20-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Cyclohexyldiphenylphosphine Oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080947#cyclohexyldiphenylphosphine-oxide-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com